molecular formula C8H8INO2 B13926336 2-Hydroxy-5-iodo-3-methylbenzamide CAS No. 40912-85-4

2-Hydroxy-5-iodo-3-methylbenzamide

Cat. No.: B13926336
CAS No.: 40912-85-4
M. Wt: 277.06 g/mol
InChI Key: ZSBRSRPSPOMQHJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodo-3-methylbenzamide is an organic compound with the molecular formula C8H8INO2. It is characterized by the presence of a benzene ring substituted with a hydroxy group, an iodine atom, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-iodo-3-methylbenzamide typically involves the iodination of 3-methylsalicylic acid followed by amidation. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 2-hydroxy-5-iodo-3-methylbenzoic acid is then converted to the corresponding benzamide through a reaction with ammonia or an amine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the iodination step and automated systems for the amidation process to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-iodo-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF (dimethylformamide), and bases such as K2CO3 (potassium carbonate).

    Oxidation: PCC, KMnO4, solvents like dichloromethane or acetone.

    Reduction: LiAlH4, solvents like ether or THF (tetrahydrofuran).

Major Products:

  • Substitution reactions yield various substituted benzamides.
  • Oxidation reactions produce corresponding benzoic acids or ketones.
  • Reduction reactions yield amines .

Scientific Research Applications

2-Hydroxy-5-iodo-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodo-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-5-iodo-3-methylbenzamide is unique due to the combination of its hydroxy, iodine, and methyl substituents on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

40912-85-4

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

2-hydroxy-5-iodo-3-methylbenzamide

InChI

InChI=1S/C8H8INO2/c1-4-2-5(9)3-6(7(4)11)8(10)12/h2-3,11H,1H3,(H2,10,12)

InChI Key

ZSBRSRPSPOMQHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)N)I

Origin of Product

United States

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